Vitamin A2

Vue d'ensemble

Description

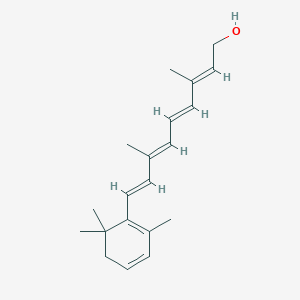

Vitamin A2, also known as 3,4-didehydroretinol, is a subcategory of vitamin A. It exists in various forms, including an aldehyde (3,4-dehydroretinal), an alcohol (3,4-dehydroretinol), and an acid (3,4-dehydroretinoic acid). This compound is particularly significant in the visual systems of many cold-blooded vertebrates, providing a red-shifted sensitive spectrum . In humans, it is naturally present in the skin and is converted from ordinary vitamin A1 by the enzyme CYP27C1 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of vitamin A2 involves the conversion of vitamin A1 (all-trans retinoids) to this compound. This conversion is catalyzed by the enzyme CYP27C1, which also converts 11-cis-retinal . The synthetic route typically involves the desaturation of retinoids to introduce a double bond at the 3,4-position.

Industrial Production Methods: Industrial production of this compound is less common compared to vitamin A1. the methods used for vitamin A1 can be adapted for this compound. These methods include chemical synthesis and biotechnological approaches. Chemical synthesis involves multiple steps, including the formation of retinoid intermediates and their subsequent desaturation. Biotechnological approaches may involve the use of genetically modified microorganisms to produce this compound through fermentation processes .

Analyse Des Réactions Chimiques

Types of Reactions: Vitamin A2 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form 3,4-dehydroretinoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield 3,4-dehydroretinol. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions can occur at the hydroxyl group of 3,4-dehydroretinol, forming various esters and ethers. Common reagents include acyl chlorides and alkyl halides.

Major Products: The major products formed from these reactions include 3,4-dehydroretinoic acid, 3,4-dehydroretinol, and various esters and ethers of 3,4-dehydroretinol .

Applications De Recherche Scientifique

Optogenetics

Red-Shifted Optogenetics:

Recent studies have demonstrated the utility of Vitamin A2 in optogenetics, particularly in enhancing the spectral sensitivity of light-gated ion channels such as Channelrhodopsin-2 (ChR2) and its red-shifted homolog ReaChR. The enzymatic conversion of Vitamin A1 to this compound by the enzyme Cyp27c1 has been shown to red-shift the wavelength for half-maximal currents (λ50%) in these channels, enabling near-infrared vision in certain aquatic species. For instance, in HEK 293 cells expressing ChR2, this compound incubation shifted λ50% by 6.8 nm and increased photocurrents significantly . This suggests that co-expression of Cyp27c1 could be a novel strategy for advancing red-shifted optogenetic tools.

Nutritional Applications

Dietary Source:

this compound is found predominantly in certain fish species and has been identified as a potential dietary source of vitamin A for humans. Its role as a nutraceutical has been emphasized in recent literature, noting its importance in maintaining adequate vitamin A levels, particularly in populations at risk of deficiency .

Health Implications:

The analysis of Vitamin A levels using advanced methodologies such as LC-MS/MS has highlighted its significance in clinical settings. For example, a study involving an obese population in the UAE utilized this technique to assess vitamin A status, revealing insights into the relationship between obesity and vitamin A levels . Accurate quantification of Vitamin A can inform dietary recommendations and interventions aimed at improving health outcomes.

Table: Summary of Key Studies on this compound Applications

Mécanisme D'action

Vitamin A2 exerts its effects through several mechanisms:

Visual Cycle: In the visual system, 3,4-dehydroretinal combines with opsins to form visual pigments that are sensitive to light. This process is crucial for vision in low-light conditions.

Gene Regulation: 3,4-dehydroretinoic acid binds to nuclear receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), regulating the transcription of genes involved in cell growth, differentiation, and apoptosis

Comparaison Avec Des Composés Similaires

Vitamin A2 is part of a broader family of retinoids, which includes:

Vitamin A1 (Retinol): The most common form of vitamin A, essential for vision, immune function, and skin health.

Retinoic Acid: A metabolite of vitamin A1, crucial for gene regulation and cell differentiation.

Beta-Carotene: A provitamin A carotenoid that can be converted into retinol in the body.

Uniqueness of this compound: this compound is unique due to its red-shifted spectral sensitivity, making it particularly important for the visual systems of certain vertebrates. This property distinguishes it from other forms of vitamin A, which are more commonly involved in human vision and health .

Activité Biologique

Vitamin A2, also known as 3,4-didehydroretinol, is a lesser-known form of vitamin A that plays significant biological roles, particularly in certain aquatic organisms. This article delves into the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and implications for health.

Overview of this compound

Chemical Structure and Sources

this compound is structurally similar to retinol (Vitamin A1) but differs in the saturation of its β-ionone ring. It is primarily found in freshwater fish and certain animal tissues. Unlike retinol, which is derived from dietary carotenoids, this compound can be synthesized from 3,4-didehydroretinol through specific enzymatic processes.

Biological Functions

This compound exhibits several critical biological activities:

- Vision : Similar to retinol, this compound is involved in the visual cycle. It contributes to the regeneration of rhodopsin in retinal photoreceptors, essential for low-light vision.

- Gene Regulation : this compound acts as a ligand for nuclear receptors, influencing gene expression related to growth and differentiation.

- Immune Function : It plays a role in modulating immune responses, enhancing the activity of immune cells.

This compound functions through both genomic and nongenomic pathways:

- Genomic Actions : this compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to changes in gene transcription that affect cell growth and differentiation .

- Nongenomic Actions : Recent studies suggest that this compound may also exert rapid nongenomic effects, influencing cellular signaling pathways independently of gene transcription .

Case Study 1: Vision Loss Due to Deficiency

A documented case highlighted a child who developed severe ocular symptoms due to vitamin A deficiency, with initial visual acuity at 20/200 improving to 20/30 after treatment with retinol supplementation. This case underscores the critical role of vitamin A (and potentially its analogs like this compound) in maintaining eye health .

Research Findings on Dietary Intake

A study examining the relationship between dietary vitamin A intake and health outcomes found that higher intake levels were associated with a reduced risk of chronic metabolic diseases. Specifically, retinol intake was correlated with lower risks of conditions like cardiovascular disease . This suggests that both forms of vitamin A could play protective roles against chronic diseases.

Comparative Analysis of Vitamin A Forms

| Feature | Vitamin A1 (Retinol) | This compound (Didehydroretinol) |

|---|---|---|

| Source | Animal tissues, carotenoids | Freshwater fish |

| Visual Cycle Role | Yes | Yes |

| Gene Regulation | Yes | Yes |

| Immune Function | Yes | Yes |

| Stability | More stable | Less stable |

Research Gaps and Future Directions

Despite its significance, research on this compound remains limited compared to retinol. Future studies should focus on:

- Comparative Efficacy : Investigating the relative efficacy of Vitamin A1 and A2 in various physiological processes.

- Mechanistic Studies : Exploring the specific pathways through which this compound influences gene expression and cellular signaling.

- Health Implications : Assessing the potential health benefits or risks associated with dietary intake of this compound.

Propriétés

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,21H,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCYDHJOKKGVHC-OVSJKPMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018959 | |

| Record name | Vitamin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vitamin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79-80-1 | |

| Record name | 3,4-Didehydroretinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydroretinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DEHYDRORETINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/104621892X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vitamin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Vitamin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural difference between vitamin A1 and vitamin A2?

A1: this compound (3,4-didehydroretinol) differs from vitamin A1 (retinol) by an additional double bond in the ring structure of the molecule. This difference leads to a shift in the absorption spectrum, with this compound absorbing light at longer wavelengths compared to vitamin A1. [, ]

Q2: How does this structural difference affect the spectroscopic properties of this compound?

A2: The additional double bond in this compound causes a red-shift in its ultraviolet-visible (UV-Vis) absorption spectrum compared to vitamin A1. This compound has an absorption maximum (λmax) around 350 nm, while vitamin A1 absorbs maximally around 325 nm. This difference is also reflected in their reaction with antimony trichloride (SbCl3), a common reagent used for vitamin A detection. This compound produces a blue color with an absorption maximum at 693 nm, whereas vitamin A1 shows a maximum at 617 nm when reacted with SbCl3. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H28O, and its molecular weight is 284.44 g/mol. [, ]

Q4: What is the primary biological function of this compound?

A4: Like vitamin A1, this compound plays a crucial role in vision. It serves as the precursor to the visual pigment porphyropsin, which is found in the rods of freshwater fish and some amphibians. Porphyropsin, similar to rhodopsin (derived from vitamin A1), is responsible for vision in low-light conditions. [, , , ]

Q5: How do animals acquire this compound?

A5: Animals primarily obtain this compound through their diet. Freshwater fish, a rich source of this compound, accumulate it by consuming algae and other aquatic organisms that synthesize this compound. Some animals, including certain fish species, can also convert vitamin A1 to this compound through enzymatic desaturation. [, , , , , ]

Q6: What enzyme is responsible for the conversion of vitamin A1 to this compound?

A6: The enzyme cytochrome P450 27C1 (CYP27C1) catalyzes the conversion of vitamin A1 (retinol) to this compound (3,4-didehydroretinol). This enzyme is primarily expressed in the retinal pigment epithelium (RPE) of the eye, where it plays a crucial role in regulating the balance of visual pigments. [, , , ]

Q7: Can this compound be converted back to vitamin A1 in animals?

A7: While some studies suggest limited conversion of this compound to vitamin A1 in certain species, the process appears to be inefficient. [, ]

Q8: Do all fish species utilize this compound for vision?

A8: No, not all fish species rely on this compound for vision. Marine fish primarily use vitamin A1 and rhodopsin for vision. The utilization of vitamin A1 or A2 for visual pigment synthesis appears to be linked to the fish's habitat and evolutionary history. [, ]

Q9: How does the presence of this compound impact the spectral sensitivity of photoreceptors?

A9: The visual pigment porphyropsin, derived from this compound, has a red-shifted absorption maximum compared to rhodopsin, derived from vitamin A1. This means that porphyropsin is more sensitive to longer wavelengths of light, effectively extending the animal's visual range towards the red end of the spectrum. This adaptation is particularly beneficial in freshwater environments, which often have a red-shifted light spectrum due to the absorption of shorter wavelengths by water and dissolved organic matter. [, , , , , ]

Q10: Do other factors besides habitat influence the use of vitamin A1 or A2 in vision?

A10: Yes, factors such as life stage and developmental stage can also influence the utilization of vitamin A1 and A2. For instance, some amphibian species exhibit an ontogenetic shift in their visual pigments, transitioning from a porphyropsin-based system in their larval stage to a rhodopsin-based system as adults. [, , ]

Q11: Are there any known differences in the bioavailability or bioactivity of vitamin A1 and A2 in humans?

A12: Research on the bioavailability and bioactivity of this compound in humans is limited. While both forms exhibit vitamin A activity, some studies suggest that vitamin A1 may be more bioavailable than this compound in certain contexts. [, ]

Q12: What are the potential implications of understanding this compound metabolism?

A12: A deeper understanding of this compound metabolism could have implications for aquaculture, human nutrition, and the development of novel therapeutic strategies for vision disorders.

Q13: How can this knowledge be applied in aquaculture?

A14: By optimizing the dietary intake of this compound precursors like astaxanthin, aquaculture practices can potentially enhance the growth, pigmentation, and overall health of farmed fish species. [, ]

Q14: What are the potential applications of this compound in human nutrition?

A15: Considering its presence in commonly consumed fish species, understanding the bioavailability and bioactivity of this compound is crucial for accurately assessing vitamin A intake and addressing potential deficiencies, especially in populations heavily reliant on fish as a dietary staple. []

Q15: Could this compound be used in treating human diseases?

A16: While still in early stages, research on the potential therapeutic applications of this compound is underway. Its unique properties might offer new avenues for treating specific vision disorders or other conditions influenced by retinoid signaling pathways. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.